molecular formula C6H13Cl2N3 B162436 1-Methylhistamine dihydrochloride CAS No. 6481-48-7

1-Methylhistamine dihydrochloride

Cat. No.: B162436
CAS No.: 6481-48-7
M. Wt: 198.09 g/mol
InChI Key: AGXVEALMQHTMSW-UHFFFAOYSA-N
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Description

1-Methylhistamine dihydrochloride is a chemical compound derived from histamine, a biogenic amine involved in various physiological processes. . This compound is often used as a biomarker for histamine activity in biological systems and has applications in various scientific fields.

Mechanism of Action

Target of Action

1-Methylhistamine dihydrochloride, also known as Nτ-methylhistamine (NMH), is a metabolite of histamine . It primarily targets histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

NMH interacts with histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors, meaning that it binds less strongly and activates them less effectively . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors . This means it can either partially activate the receptor or block it from being activated by other substances.

Biochemical Pathways

NMH is formed by Nτ -methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This enzyme is part of the histidine metabolism pathway. NMH may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself .

Pharmacokinetics

NMH is excreted in the urine and can be measured as a biomarker of histamine activity . This suggests that it undergoes renal elimination.

Result of Action

The action of NMH may serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release . While it has some biological activity on its own, it is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself .

Action Environment

The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels, which are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . This suggests that both disease states and dietary factors can influence the action and efficacy of NMH.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylhistamine dihydrochloride can be synthesized through the Nτ-methylation of histamine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound involves similar methylation reactions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylhistamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-Methylhistamine dihydrochloride is unique in its specific interaction with histamine receptors and its role as a biomarker for histamine activity. Unlike histamine, it has a lower affinity for histamine receptors, making it less potent in eliciting physiological responses . Nα-Methylhistamine and 3-Methylhistamine have different methylation positions, leading to variations in their biological activities and receptor interactions .

Biological Activity

1-Methylhistamine dihydrochloride (CAS 16503-22-3) is a potent histamine agonist primarily known for its action on histamine receptors, particularly the H3 receptor. This compound has garnered attention in pharmacological research due to its implications in various physiological processes and potential therapeutic applications.

  • Chemical Name : Nα-Methylhistamine dihydrochloride
  • Molecular Formula : C6H10Cl2N2
  • Molecular Weight : 198.06 g/mol

Biological Activity Overview

This compound exhibits significant agonistic activity at several histamine receptors:

  • H1 Receptor : Potency at approximately 81% relative to histamine.
  • H2 Receptor : Potency at approximately 185% relative to histamine.
  • H3 Receptor : Potency at approximately 270% relative to histamine.
  • H4 Receptor : Moderate affinity with a Ki value of 23 nM .

This profile indicates that this compound is a non-selective H3 receptor agonist, which could have implications for neurological and psychiatric conditions.

The primary mechanism through which 1-methylhistamine exerts its effects involves the modulation of neurotransmitter release and synaptic plasticity. Its action on the H3 receptor, a G-protein-coupled receptor (GPCR), leads to inhibition of neurotransmitter release, particularly in the central nervous system. This mechanism is crucial for understanding its role in conditions such as Alzheimer's disease and hypersomnia .

Enzymatic Interactions

1-Methylhistamine is involved in several enzymatic pathways:

  • Histamine N-methyltransferase (HNMT) : Converts histamine into 1-methylhistamine, playing a role in regulating histamine levels in tissues.
  • Amine Oxidase : Catalyzes the oxidative deamination of 1-methylhistamine, contributing to its metabolism and clearance from the body .

Case Study 1: Histamine Intolerance

A pilot study investigated the urinary excretion of histamine and its metabolites, including 1-methylhistamine, in individuals diagnosed with histamine intolerance. The study found that patients with this condition exhibited lower levels of 1-methylhistamine compared to healthy controls. This suggests that urinary profiles of these metabolites might serve as biomarkers for diagnosing histamine intolerance .

Case Study 2: Alzheimer's Disease

Research has highlighted the potential role of 1-methylhistamine as a biomarker for assessing activity within the histaminergic system in patients with Alzheimer's disease. Elevated levels of this compound were noted in certain patient groups, indicating its possible involvement in neurodegenerative processes .

Data Table: Biological Activity Summary

Receptor TypePotency Relative to HistamineKi Value (nM)
H181%-
H2185%-
H3270%-
H4Moderate23

Properties

IUPAC Name

2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXVEALMQHTMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017448
Record name 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6481-48-7
Record name 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylhistamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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